Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 941715-64-6
VCID: VC8155344
InChI: InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-10-7-6-9(12(16)19-5)8-11(10)18-4/h6-8H,1-5H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)OC
Molecular Formula: C14H19NO5
Molecular Weight: 281.3 g/mol

Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate

CAS No.: 941715-64-6

Cat. No.: VC8155344

Molecular Formula: C14H19NO5

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate - 941715-64-6

Specification

CAS No. 941715-64-6
Molecular Formula C14H19NO5
Molecular Weight 281.3 g/mol
IUPAC Name methyl 3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Standard InChI InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-10-7-6-9(12(16)19-5)8-11(10)18-4/h6-8H,1-5H3,(H,15,17)
Standard InChI Key IFRRVAXAOYYQAA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)OC
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a methyl benzoate backbone substituted at the 3- and 4-positions with methoxy and Boc-protected amino groups, respectively. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) serves as a temporary protective moiety for the amine, preventing undesired reactions during multi-step syntheses . The methoxy group at the 3-position contributes to steric and electronic modulation, influencing reactivity and solubility.

Stereoelectronic Effects

The electron-donating methoxy group enhances the electron density of the aromatic ring, while the Boc group introduces steric bulk, affecting regioselectivity in subsequent reactions. This combination is pivotal in directing electrophilic substitution or cross-coupling reactions .

Synthesis and Reaction Pathways

Two-Step Synthesis Protocol

The primary synthetic route involves a two-step process :

  • Deprotonation and Alkylation:
    Methyl 4-(t-butoxycarbonylamino)-3-hydroxybenzoate is treated with sodium hydride (NaH) in dimethylformamide (DMF) at 20°C for 0.5 hours to generate a phenoxide intermediate.

  • Methylation:
    Methyl iodide is added to the reaction mixture, facilitating an SN2S_N2 substitution to install the methoxy group. The reaction proceeds for 1 hour, yielding the target compound with an 86% isolated yield .

Reaction Mechanism

The base (NaH) deprotonates the hydroxyl group, forming a nucleophilic oxyanion that attacks methyl iodide. The Boc group remains intact due to its stability under basic conditions .

Optimization and Yield Enhancement

Key factors influencing yield include:

  • Solvent Choice: Polar aprotic solvents like DMF stabilize ionic intermediates.

  • Temperature: Room temperature minimizes side reactions such as Boc deprotection.

  • Reagent Stoichiometry: A 1:1 molar ratio of substrate to methyl iodide ensures complete methylation .

Applications in Organic Synthesis

Peptide and Drug Intermediate

The Boc-protected amine is a cornerstone in solid-phase peptide synthesis (SPPS). Subsequent deprotection with trifluoroacetic acid (TFA) reveals the primary amine, enabling elongation of peptide chains .

Case Study: Antiviral Agents

Analogous Boc-protected benzoates are intermediates in protease inhibitors, such as HIV-1 integrase blockers . The methoxy group enhances metabolic stability, a critical feature in drug design .

Functional Group Compatibility

The compound’s stability under basic and mildly acidic conditions allows its use in diverse reactions, including:

  • Suzuki-Miyaura cross-coupling

  • Reductive amination

  • Ester hydrolysis

Comparative Analysis with Structural Analogues

Chlorinated Derivative

Methyl 4-[(tert-butoxycarbonyl)amino]-3-chlorobenzoate (CAS 1260650-61-0) replaces the methoxy group with chlorine, altering electronic properties and reactivity. The chloro derivative exhibits higher lipophilicity, making it suitable for hydrophobic drug motifs .

Aminomethyl Variant

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate (PubChem CID 14221817) features an aminomethyl spacer, enabling conjugation to biomolecules via amide bonds .

Future Directions and Research Opportunities

Catalytic Asymmetric Synthesis

Developing enantioselective routes to chiral Boc-protected intermediates could streamline the production of optically active pharmaceuticals .

Green Chemistry Approaches

Exploring solvent-free conditions or biocatalytic methods may reduce reliance on hazardous reagents like methyl iodide .

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